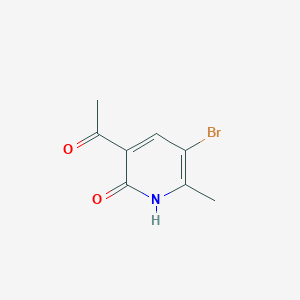![molecular formula C10H8BrNO2S B13876466 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Métodos De Preparación
The synthesis of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor thieno[3,2-c]pyridine compound, followed by the introduction of an ethyl group and the formation of the aldehyde functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and thieno[3,2-c]pyridine core may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar compounds to 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde include other thieno[3,2-c]pyridine derivatives with different substituents. For example:
7-Bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
7-Chloro-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom. These compounds may exhibit different chemical reactivity and biological activity due to the variations in their substituents, highlighting the uniqueness of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde in terms of its specific properties and applications.
Propiedades
Fórmula molecular |
C10H8BrNO2S |
|---|---|
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-12-4-8(11)9-7(10(12)14)3-6(5-13)15-9/h3-5H,2H2,1H3 |
Clave InChI |
TZFVSZPVNLOKFP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


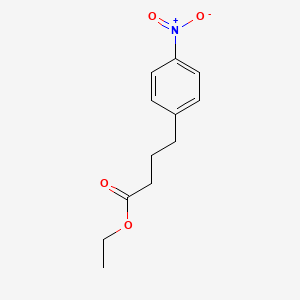
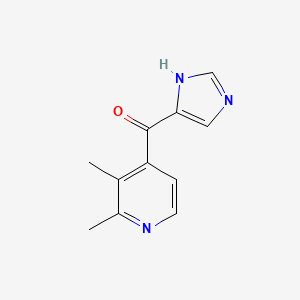
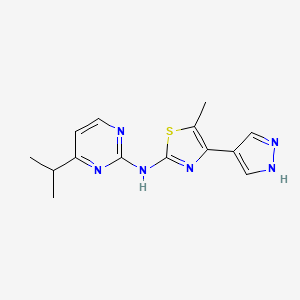
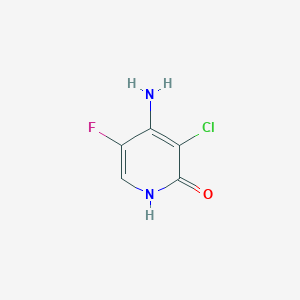
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
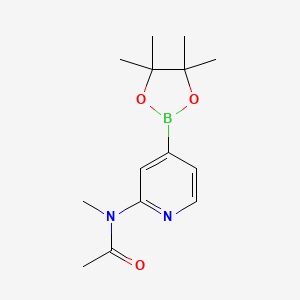
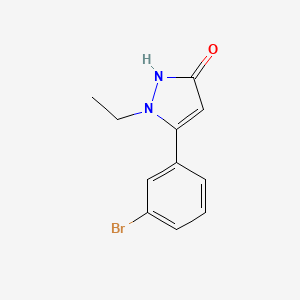
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
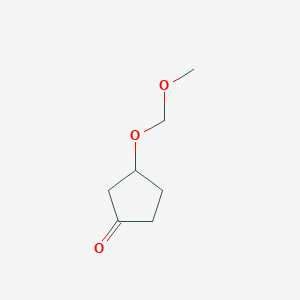
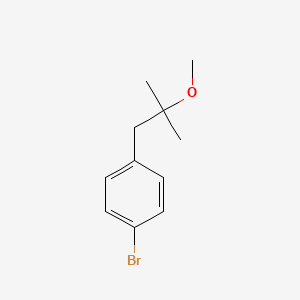
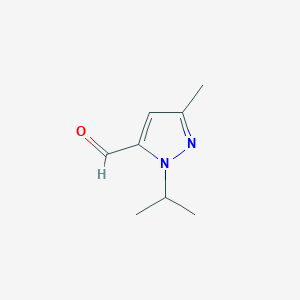
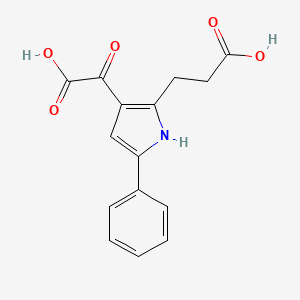
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
